

Technical Guide: Physicochemical Characteristics of 8-Fluoroquinazoline-2,4(1H,3H)-dione

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Compound of Interest

Compound Name: 8-Fluoroquinazoline-2,4(1H,3H)-dione

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological activities of **8-Fluoroquinazoline-2,4(1H,3H)-dione**. This fluorinated quinazolinedione derivative is of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with the quinazoline-2,4(1H,3H)-dione scaffold. This document includes a summary of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential mechanisms of action as an inhibitor of Poly(ADP-ribose) polymerase (PARP) and bacterial DNA gyrase/topoisomerase IV. The information is presented to support further research and drug development efforts centered on this promising heterocyclic compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of **8-Fluoroquinazoline-2,4(1H,3H)-dione** are limited in publicly available literature. However, based on data for structurally related compounds, the following properties can be anticipated. It is recommended that these properties be experimentally verified.

Property	Value	Source/Method
Molecular Formula	C ₈ H ₅ FN ₂ O ₂	-
Molecular Weight	180.14 g/mol	-
Appearance	Expected to be a white to off-white solid.	Analogy
Melting Point	>300 °C (for the parent compound)[1]	Literature
Aqueous Solubility	Insoluble in water (for the parent compound)[1]	Literature
Organic Solvent Solubility	Soluble in alcohol (for the parent compound)[1]	Literature
Purity	≥97%	[2]
Calculated logP	1.2571 (for 7-Bromo-6,8-difluoroquinazoline-2,4(1H,3H)-dione)[3]	ChemScene
Topological Polar Surface Area (TPSA)	65.72 Å ² (for 7-Bromo-6,8-difluoroquinazoline-2,4(1H,3H)-dione)[3]	ChemScene
Hydrogen Bond Donors	2 (for 7-Bromo-6,8-difluoroquinazoline-2,4(1H,3H)-dione)[3]	ChemScene
Hydrogen Bond Acceptors	2 (for 7-Bromo-6,8-difluoroquinazoline-2,4(1H,3H)-dione)[3]	ChemScene

Synthesis of 8-Fluoroquinazoline-2,4(1H,3H)-dione

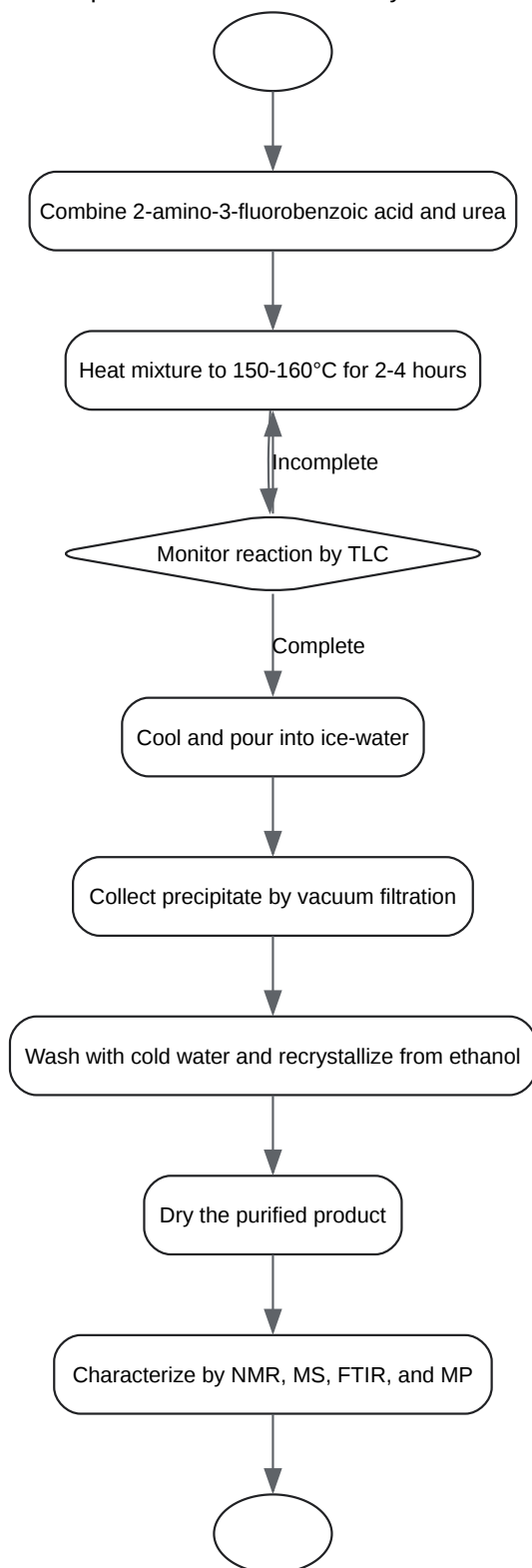
A common and effective method for the synthesis of quinazoline-2,4(1H,3H)-diones is the cyclocondensation of a 2-aminobenzoic acid derivative with a one-carbon source, such as urea or a phosgene equivalent.[4] The following is a proposed experimental protocol for the

synthesis of **8-Fluoroquinazoline-2,4(1H,3H)-dione** starting from 2-amino-3-fluorobenzoic acid and urea. This protocol is adapted from a similar synthesis of 8-Chloroquinazolin-4-ol.[5]

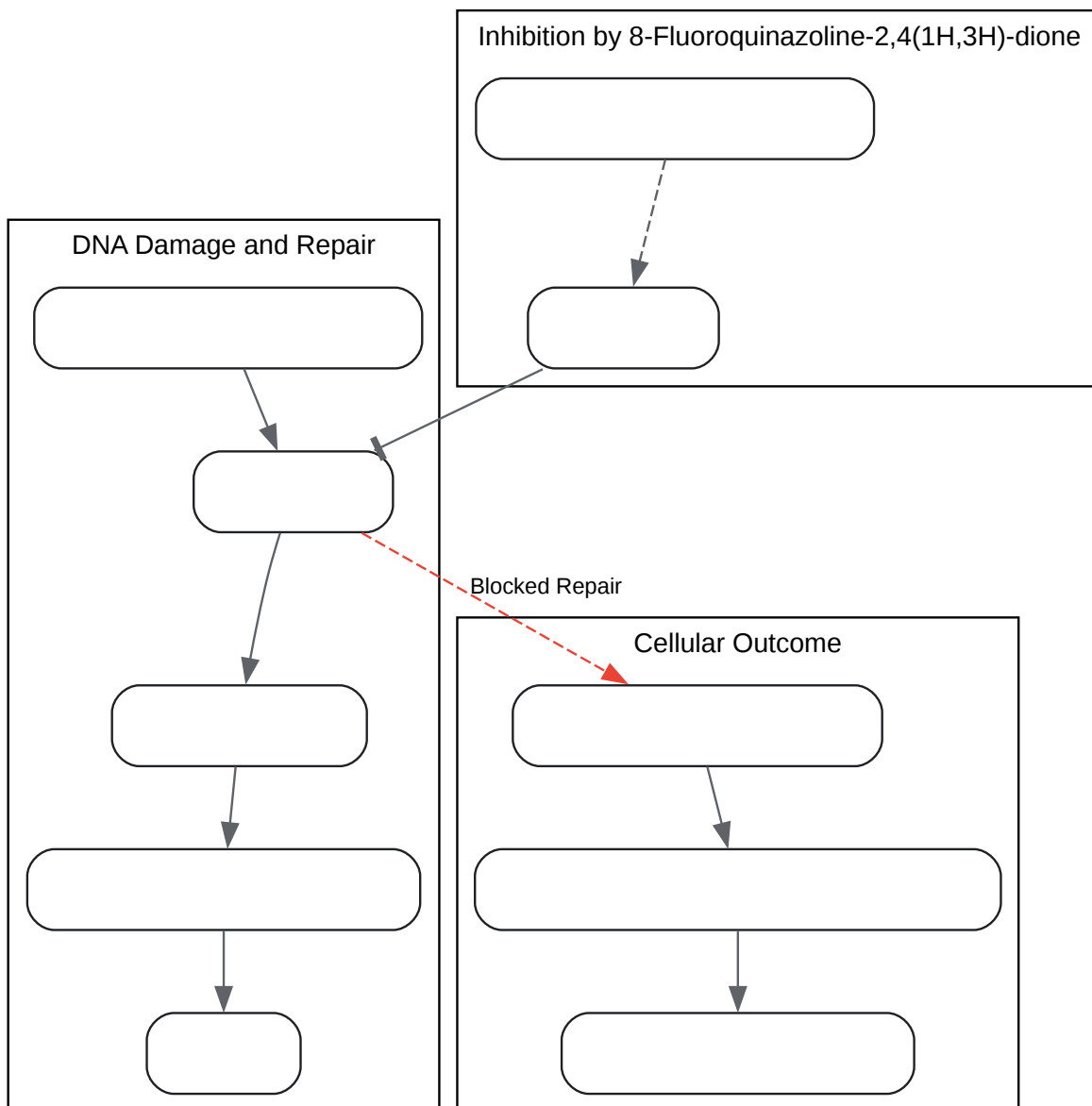
Proposed Experimental Protocol

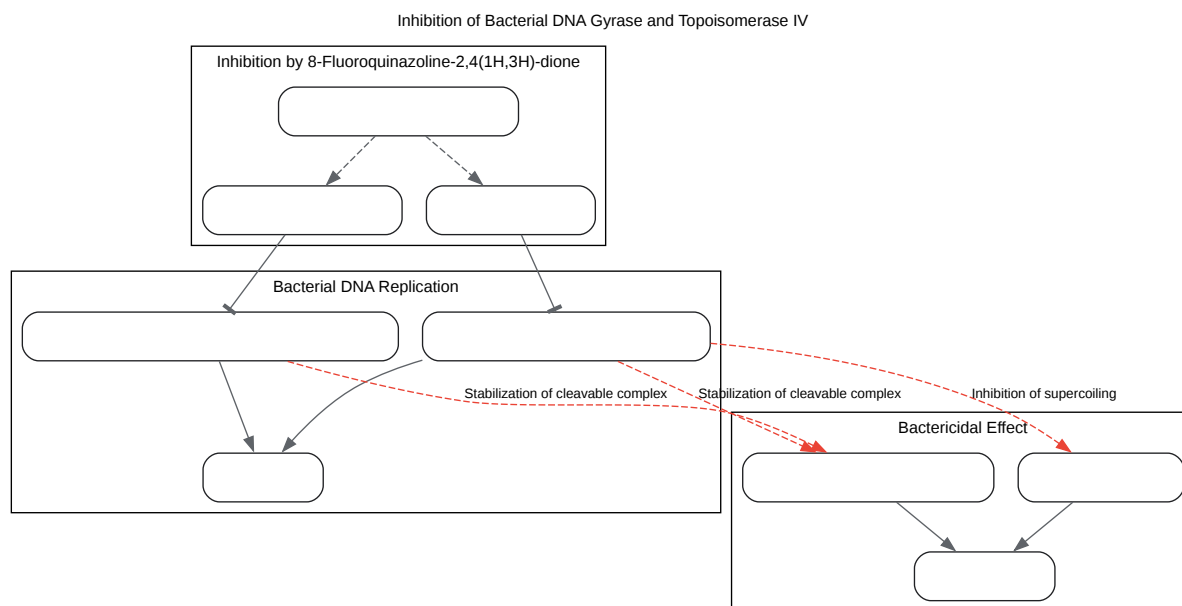
Reaction Scheme:

Experimental Workflow for Synthesis



PARP Inhibition Signaling Pathway





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